molecular formula C15H12FNO4 B7460161 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid

5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid

Cat. No. B7460161
M. Wt: 289.26 g/mol
InChI Key: XRPKWLRABAHRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid, also known as FFAH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a derivative of salicylic acid and has been shown to have anti-inflammatory and analgesic effects. In

Mechanism of Action

5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators. By inhibiting COX-2, 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in animal models of arthritis and other inflammatory conditions. 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has also been shown to have antioxidant properties and may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid in lab experiments is its potential toxicity. 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has been shown to be toxic at high doses and caution should be taken when using this compound in lab experiments.

Future Directions

There are a number of future directions for research on 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid. One area of interest is the potential use of 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid in the treatment of neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to determine the optimal dose and route of administration for 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid in clinical settings.

Synthesis Methods

The synthesis of 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid involves the reaction of salicylic acid with 4-fluoroaniline and acetic anhydride. The reaction is catalyzed by sulfuric acid and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid with high purity.

Scientific Research Applications

5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid has also been investigated for its potential use in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

properties

IUPAC Name

5-[[2-(4-fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-10-3-1-9(2-4-10)7-14(19)17-11-5-6-13(18)12(8-11)15(20)21/h1-6,8,18H,7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPKWLRABAHRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid

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